2-Cyclopropyl-3-fluorophenol

Description

BenchChem offers high-quality 2-Cyclopropyl-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

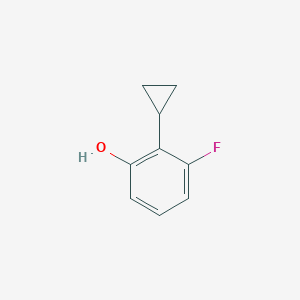

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUXNWORUQPCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Cyclopropyl-3-fluorophenol

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target potency, and refined physicochemical properties is paramount. 2-Cyclopropyl-3-fluorophenol emerges as a compound of significant interest, embodying the strategic incorporation of two highly valued motifs: the cyclopropyl ring and a fluorine substituent on an aromatic core.

The cyclopropyl group, a strained three-membered carbocycle, is far more than a simple aliphatic substituent. Its unique electronic properties and rigid, compact structure can enforce a bioactive conformation, leading to enhanced binding affinity with biological targets.[1][2] Furthermore, the high C-H bond dissociation energy within the cyclopropane ring often imparts a significant degree of metabolic stability, protecting the molecule from oxidative degradation by cytochrome P450 enzymes.[1]

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its introduction can profoundly influence a molecule's pKa, lipophilicity, and membrane permeability.[3] Moreover, a fluorine substituent can block sites of metabolism and modulate electronic properties to improve target engagement and selectivity.[3][4] The combination of these two functionalities in 2-Cyclopropyl-3-fluorophenol creates a versatile building block, primed for elaboration into novel therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][5]

This technical guide provides a comprehensive overview of the chemical identity, properties, plausible synthetic routes, and potential applications of 2-Cyclopropyl-3-fluorophenol, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

2-Cyclopropyl-3-fluorophenol, also known by its IUPAC synonym 3-Cyclopropyl-2-fluorophenol, is a substituted aromatic compound.[6] Its identity is defined by the following key identifiers and properties.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

3.2 Step-by-Step Experimental Protocol

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-fluorophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Cyclopropyl-3-fluorophenol.

Applications in Research and Drug Development

The true value of 2-Cyclopropyl-3-fluorophenol lies in its utility as a molecular scaffold. The phenolic hydroxyl group serves as a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through etherification, esterification, or as a nucleophile in various coupling reactions.

-

Scaffold for Kinase Inhibitors: The phenol moiety can act as a key hydrogen bond donor/acceptor, a feature prevalent in many kinase inhibitors that target the ATP-binding site. The cyclopropyl and fluoro substituents can then be used to probe and occupy adjacent hydrophobic pockets, enhancing potency and selectivity. [7]* CNS-Active Agents: The strategic use of fluorination and the introduction of compact groups like cyclopropane can increase lipophilicity and modulate pKa, properties that are critical for penetration of the blood-brain barrier. This makes derivatives of this compound attractive for developing therapies for central nervous system disorders. [4]* Metabolic Blocking: The fluorine atom at the 3-position and the cyclopropyl group at the 2-position can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway. This can significantly increase the in vivo half-life of drug candidates derived from this scaffold. [1]

Safety and Handling

As a fine chemical intermediate, 2-Cyclopropyl-3-fluorophenol requires careful handling in a controlled laboratory environment.

-

Hazard Classification: Based on GHS classifications for this and structurally similar compounds, it should be treated as hazardous. [6] * H302: Harmful if swallowed. [6] * H315: Causes skin irritation. [6] * H318: Causes serious eye damage. [6] * H335: May cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8][9][10]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][11]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12][13]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. [8][9] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately. [8][9]

-

References

-

PubChem. 3-Cyclopropyl-2-fluorophenol | C9H9FO | CID 91141739. [Link]

- Google Patents. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.

-

Preprints.org. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

National Institutes of Health. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

National Institutes of Health. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

-

MSpace - University of Manitoba. Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol. [Link]

-

ResearchGate. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. [Link]

-

PubChem. 2-Chloro-3-fluorophenol | C6H4ClFO | CID 11205840. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

MSpace - University of Manitoba. Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol. [Link]

-

Wiley Online Library. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

- Google Patents. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine)

-

National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

-

MDPI. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Cyclopropyl-2-fluorophenol | C9H9FO | CID 91141739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Molecular weight and formula of 2-Cyclopropyl-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-3-fluorophenol is a substituted aromatic organic compound that holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural combination, featuring a phenol backbone modified with a sterically demanding cyclopropyl group and an electron-withdrawing fluorine atom, presents a compelling scaffold for the development of novel therapeutic agents. The precise arrangement of these functional groups can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Understanding the fundamental molecular characteristics of 2-Cyclopropyl-3-fluorophenol is, therefore, a critical first step in harnessing its potential for targeted biological applications. This guide provides a comprehensive overview of its molecular formula and weight, supported by detailed computational data and structural information.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. For 2-Cyclopropyl-3-fluorophenol, this is achieved through its molecular formula, and various chemical identifiers. Depending on the numbering priority of the functional groups as per IUPAC nomenclature, this compound may also be referred to as 3-Cyclopropyl-2-fluorophenol.

The canonical representation of its structure is provided by the Simplified Molecular-Input Line-Entry System (SMILES), which is C1CC1C2=C(C(=CC=C2)O)F[1]. This notation precisely describes the connectivity of the atoms, forming a phenol ring with a cyclopropyl group and a fluorine atom on adjacent carbon atoms.

Caption: 2D chemical structure of 2-Cyclopropyl-3-fluorophenol.

Physicochemical Properties and Molecular Descriptors

A summary of the key molecular properties for 2-Cyclopropyl-3-fluorophenol is presented below. These descriptors are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | [1][2][3] |

| Molecular Weight | 152.17 g/mol | [2] |

| Monoisotopic Mass | 152.063743068 Da | [1] |

| IUPAC Name | 3-cyclopropyl-2-fluorophenol | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.4087 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Determination of Molecular Formula and Weight

The molecular formula, C₉H₉FO , is determined by the elemental composition of the molecule. This formula indicates that each molecule of 2-Cyclopropyl-3-fluorophenol contains:

-

Nine carbon atoms (C)

-

Nine hydrogen atoms (H)

-

One fluorine atom (F)

-

One oxygen atom (O)

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the standard atomic weights of the elements, the calculation is as follows:

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 9 x 1.008 u = 9.072 u

-

Fluorine (F): 1 x 18.998 u = 18.998 u

-

Oxygen (O): 1 x 15.999 u = 15.999 u

Total Molecular Weight: 108.099 + 9.072 + 18.998 + 15.999 = 152.168 g/mol

This calculated value is consistent with the experimentally and computationally derived molecular weight of 152.17 g/mol [2]. For high-resolution mass spectrometry applications, the monoisotopic mass of 152.063743068 Da is utilized, which is calculated using the mass of the most abundant isotopes of each element[1].

Experimental and Computational Workflow

The characterization of a novel compound like 2-Cyclopropyl-3-fluorophenol typically follows a structured workflow to ensure the accuracy of its identity and properties.

Caption: Standard workflow for the characterization of a novel chemical compound.

Conclusion

2-Cyclopropyl-3-fluorophenol is a molecule with well-defined structural and physicochemical properties. Its molecular formula of C₉H₉FO and a molecular weight of approximately 152.17 g/mol are foundational data points for its application in research and development. The presence of the cyclopropyl and fluoro substituents on the phenol scaffold provides a unique combination of steric and electronic features, making it an attractive candidate for further investigation in various fields, particularly in the design of new bioactive molecules. The data presented in this guide serves as a reliable reference for scientists and researchers engaged in such endeavors.

References

-

PubChem. 3-Cyclopropyl-2-fluorophenol. [Link]

-

PubChemLite. 3-cyclopropyl-2-fluorophenol (C9H9FO). [Link]

Sources

Technical Guide: Fluorinated Phenol Building Blocks for Drug Discovery

Executive Summary: The "Fluorine Effect" in Phenolic Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into phenolic building blocks is not merely a substitution; it is a transformation of physicochemical identity. Phenols are ubiquitous in bioactive natural products and drug scaffolds, yet they often suffer from rapid metabolic clearance (glucuronidation/sulfation) and poor membrane permeability.

Fluorinated phenols serve two distinct roles in drug discovery:

-

Structural Motifs: acting as bioisosteres to modulate pKa, block metabolic hotspots, and enhance lipophilicity (LogP).

-

Synthetic Activators: exploiting the electron-withdrawing nature of fluorine to create activated esters (e.g., pentafluorophenyl esters) or "click" chemistry handles (e.g., SuFEx fluorosulfates).

This guide provides a technical deep-dive into the selection, application, and synthetic utility of these critical building blocks.

Physicochemical Profiling: pKa and Lipophilicity Modulation

The introduction of fluorine atoms onto a phenol ring dramatically alters its acidity and hydrogen-bonding capability. This is the primary "control knob" for optimizing ligand-target interactions.

The Acidity Ladder

The pKa of the phenolic hydroxyl group decreases as the number of fluorine substituents increases. This increased acidity enhances the hydrogen bond donor (HBD) strength of the phenol, potentially strengthening interactions with basic residues (e.g., Asp, Glu) in a receptor pocket.

Table 1: Comparative Physicochemical Properties of Fluorinated Phenols

| Compound | Structure | pKa (approx.)[1][2][3][4] | LogP | Application |

| Phenol | C₆H₅OH | 10.0 | 1.5 | Baseline scaffold |

| 4-Fluorophenol | 4-F-C₆H₄OH | 9.9 | 1.7 | Metabolic blocking (Para) |

| 3-Fluorophenol | 3-F-C₆H₄OH | 9.3 | 1.7 | Electronic tuning |

| 2-Fluorophenol | 2-F-C₆H₄OH | 8.7 | 1.7 | Intramolecular H-bonding |

| 4-(Trifluoromethyl)phenol | 4-CF₃-C₆H₄OH | 8.9 | 2.8 | Bioisostere, Lipophilicity boost |

| Pentafluorophenol (PFP) | C₆F₅OH | 5.5 | 3.2 | Activation Reagent (Leaving Group) |

Expert Insight: Note the dramatic drop in pKa for Pentafluorophenol (5.5). This makes the PFP-anion a stable leaving group, forming the basis of PFP-active esters in peptide chemistry. Conversely, monofluorination (pKa ~9-10) retains the phenolic character suitable for drug scaffolds.

Visualization: The Physicochemical Landscape

Figure 1: The impact of fluorine substitution patterns on the functional utility of phenolic building blocks, ranging from metabolic stabilization to synthetic activation.

Core Building Block Classes & Applications

Class A: The Metabolic Blockers (Monofluorophenols)

Role: Prevention of Phase I oxidation. Cytochrome P450 enzymes frequently target the electron-rich para-position of phenyl rings for hydroxylation. Replacing the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway without imposing significant steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å).

-

Example: Ibrutinib utilizes a 4-phenoxyphenyl moiety. The ether linkage is derived from a phenol precursor. While Ibrutinib itself is not fluorinated at the phenol, analogs often employ 4-fluorophenol to prevent hydroxylation at the terminal ring.

Class B: The Bioisosteres (Trifluoromethylphenols)

Role: Lipophilicity and potency enhancement. The -CF₃ group is a bulky, lipophilic, electron-withdrawing group.

-

Case Study: Fluoxetine (Prozac). The drug features a 4-(trifluoromethyl)phenoxy motif.[5] The synthesis involves the S_NAr reaction of 4-trifluoromethylphenol with an alkyl chloride. The -CF₃ group is critical for the drug's selectivity for the serotonin transporter (SERT) and its metabolic stability.

Class C: The Synthetic Activators (Pentafluorophenol - PFP)

Role: Leaving group for amide bond formation. PFP esters are less sensitive to hydrolysis than acid chlorides but highly reactive toward amines. They are the "gold standard" for difficult couplings in peptide synthesis and antibody-drug conjugates (ADCs) to minimize racemization.

Class D: The SuFEx Hubs (Aryl Fluorosulfates)

Role: Click chemistry modules. Phenols can be converted into aryl fluorosulfates (Ar-OSO₂F) using sulfuryl fluoride (SO₂F₂). These motifs are stable in water but react exclusively with nucleophiles (like lysine residues) under specific conditions, making them powerful tools for covalent drug discovery and protein profiling.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Ester

Application: Creating a stable, activated building block for peptide synthesis.

Reagents:

-

Fmoc-protected Amino Acid (1.0 equiv)

-

Pentafluorophenol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Methodology:

-

Dissolution: Dissolve the Fmoc-amino acid and pentafluorophenol in anhydrous EtOAc at 0°C under nitrogen.

-

Activation: Add DCC dropwise. The reaction is exothermic; maintain temperature <5°C to prevent racemization.

-

Precipitation: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2-4 hours. Dicyclohexylurea (DCU) will precipitate as a white solid.

-

Filtration: Filter off the DCU byproduct.

-

Workup: Wash the filtrate with 5% NaHCO₃ (to remove unreacted phenols) and brine. Dry over MgSO₄.

-

Crystallization: Evaporate solvent and recrystallize from EtOAc/Hexane.

Self-Validation Check:

-

TLC: PFP esters are UV active and run higher (less polar) than the free acid.

-

IR: Look for the characteristic active ester carbonyl stretch (~1780 cm⁻¹).

Protocol 2: High-Throughput SuFEx Functionalization

Application: Converting a phenolic library into a "SuFExable" library for covalent screening.

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

Sulfuryl Fluoride (SO₂F₂) gas (bubbled) OR AISF (Solid reagent)

-

Base: Triethylamine (Et₃N) or DBU

-

Solvent: DCM or Acetonitrile

Methodology (Using Gaseous SO₂F₂ - "In Situ"):

-

Safety: SO₂F₂ is a toxic gas. Perform in a well-ventilated fume hood.

-

Setup: Dissolve phenol and Et₃N (2.0 equiv) in DCM.

-

Reaction: Bubble SO₂F₂ gas through the solution for 5-10 minutes, or stir under a balloon of SO₂F₂ for 2 hours at RT.

-

Quench: The reaction is usually quantitative. Vent excess gas safely.

-

Isolation: Concentrate in vacuo. The aryl fluorosulfate is typically stable enough for direct biological assay without chromatography.

Mechanism Visualization:

Figure 2: The SuFEx workflow transforming phenolic building blocks into covalent probes for target identification.

Safety & Handling of Fluorinated Phenols

-

Acidity: Pentafluorophenol is significantly more acidic than phenol. It can cause severe skin burns similar to hydrofluoric acid exposure risks, though less penetrating. Always use double-gloving (Nitrile).

-

Volatility: Lower molecular weight fluorophenols (e.g., 2-fluorophenol) are volatile and have a distinct, pungent odor. Handle in a fume hood.

-

Waste: Fluorinated compounds should be segregated from standard organic waste if incineration protocols require it (to prevent HF formation in incinerators).

References

-

Pentafluorophenol . Wikipedia. Retrieved from [Link]

-

SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization . National Institutes of Health (PMC). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI (Processes). Retrieved from [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019 . University of Tartu. Retrieved from [Link]

Sources

- 1. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Beyond the Triangle: A Technical Guide to Cyclopropyl Bioisosteres in Medicinal Chemistry

Executive Summary

The cyclopropyl group has long been a staple in medicinal chemistry, valued for its ability to restrict conformation, modulate metabolic stability, and provide a unique "sigma-aromaticity" that can engage in

This guide details the strategic deployment of modern bioisosteres, focusing on oxetanes , bicyclo[1.1.1]pentanes (BCPs) , and azetidines . It provides a technical framework for replacing the cyclopropyl motif to solve specific multiparameter optimization (MPO) challenges.

The Cyclopropyl Baseline: Utility and Liability

Before replacing the cyclopropyl group, one must understand its function. It is rarely just a "spacer."

-

Conformational Lock: The high strain energy (~27.5 kcal/mol) rigidly orients substituents, often freezing bioactive conformations.

-

Electronic Effects: The Walsh orbitals allow cyclopropane to act as a

-donor, stabilizing adjacent carbocations or interacting with aromatic residues in binding pockets. -

The Liability: While metabolically more stable than an isopropyl group, the cyclopropyl ring is highly lipophilic (LogP ~1.14). It is also susceptible to CYP450-mediated oxidation (ring opening or hydroxylation) and can generate reactive metabolites (e.g., quinone methides) in specific contexts.

The Bioisostere Toolkit

Oxetanes: The Polar Switch

The oxetane ring is arguably the most impactful small-ring bioisostere of the last decade. By replacing a methylene group in cyclobutane or a gem-dimethyl group with oxygen, oxetanes introduce significant polarity without changing the steric bulk.

-

Mechanism of Action: The oxygen lone pairs are exposed, acting as hydrogen bond acceptors.

-

Key Benefit (Lipophilicity): Replacing a gem-dimethyl or cyclopropyl group with an oxetane typically lowers LogP by 1.0 – 1.3 units .

-

Metabolic Shielding: The 3,3-disubstituted oxetane is metabolically robust. It blocks the "soft spot" of metabolic oxidation often found on alkyl chains.

-

pKa Modulation: An oxetane adjacent to an amine (e.g., 3-aminooxetane) lowers the amine's pKa by ~2–3 units via inductive effects, potentially improving permeability by increasing the fraction of neutral species at physiological pH.

Bicyclo[1.1.1]pentanes (BCPs): The Linear Spacer

BCPs are "super-cyclopropanes." They are rigid, linear, sp3-rich spacers that serve as bioisosteres for para-phenyl rings, tert-butyl groups, and internal alkynes.

-

Mechanism of Action: The bridgehead carbons provide a linear exit vector (180° geometry) identical to a para-substituted benzene but without the aromatic ring count.

-

Key Benefit (Solubility): Replacing a phenyl ring with a BCP drastically improves solubility (breaking crystal lattice energy and reducing lipophilicity) while maintaining the vector required for receptor binding.

-

Metabolic Stability: The C-H bonds at the bridgehead are strong, and the cage structure is resistant to oxidative metabolism.

Azetidines and Difluorocyclopropanes

-

Azetidines: Often used to replace cyclobutanes or isopropyl groups when a basic center is required to modulate solubility or target affinity.

-

1,1-Difluorocyclopropane: A direct isostere for the cyclopropyl group where the fluorine atoms lower the pKa of adjacent acidic groups and block metabolic oxidation at the ring.

Comparative Physicochemical Data

The following table summarizes the impact of switching from a Cyclopropyl/Gem-dimethyl baseline to various bioisosteres.

| Property | Cyclopropyl / gem-dimethyl | Oxetane (3,3-sub) | Bicyclo[1.1.1]pentane | Azetidine |

| LogP Change | Baseline | |||

| H-Bond Acceptors | 0 | 1 (Strong) | 0 | 1 (Variable) |

| Metabolic Stability | Moderate (CYP oxidation risk) | High (Blocks metabolism) | High (Cage protected) | Moderate (N-oxidation risk) |

| Solubility | Low | High | High | Very High |

| Geometry | 60° bond angles | ~90° puckered | Linear (180°) | ~90° puckered |

| Primary Use | Conformational lock | Lipophilicity reduction | Phenyl replacement | Solubility/Basicity |

Decision Logic: Selecting the Right Bioisostere

The choice of bioisostere is dictated by the specific liability of the lead molecule.

Figure 1: Decision tree for bioisosteric replacement based on molecular liabilities.

Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (Carreira Method)

This protocol describes the formation of an oxetane ring from a 1,3-diol via an intramolecular Williamson etherification. This is the industry standard for installing the oxetane motif.

Reagents:

-

Substrate: 2,2-Disubstituted-1,3-propanediol

-

Reagent A: Trimethyl orthoacetate

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: DCM (Step 1), THF (Step 2)

Step-by-Step Methodology:

-

Orthoester Formation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM (0.2 M). Add trimethyl orthoacetate (1.2 equiv) and a catalytic amount of PPTS (0.01 equiv).[1] Stir at RT for 30 min.

-

Bromination: Cool the mixture to 0°C. Add acetyl bromide (1.2 equiv) dropwise. The reaction converts the cyclic orthoester into the acetoxy-bromide intermediate.[2] Stir for 2 hours.

-

Workup 1: Quench with saturated NaHCO3, extract with DCM, and concentrate.

-

Cyclization: Dissolve the crude acetoxy-bromide in anhydrous THF. Add NaH (2.5 equiv, 60% dispersion in mineral oil) carefully at 0°C.

-

Reflux: Heat the mixture to reflux (66°C) for 4–12 hours. The alkoxide generated in situ displaces the bromide to close the ring.

-

Purification: Quench with water, extract with ether/EtOAc. Purify via silica gel chromatography.

Validation:

-

NMR: Look for the characteristic oxetane methylene protons (AB system if chiral, or singlet if symmetric) typically appearing between

4.2 – 4.8 ppm. -

Stability: Oxetanes are stable to basic conditions but can ring-open under strong Lewis acidic conditions.

Protocol B: Radical Functionalization of [1.1.1]Propellane to BCP

This modern protocol utilizes photoredox catalysis to install the BCP motif, avoiding the use of unstable organometallics.

Reagents:

-

Precursor: [1.1.1]Propellane (typically 0.1–0.5 M solution in ether/pentane)

-

Radical Precursor: Carboxylic acid (R-COOH) or Alkyl Halide (R-X)

-

Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

-

Reagent: Cesium Carbonate (Cs2CO3) or Hantzsch Ester (as H-donor if needed)

Step-by-Step Methodology:

-

Setup: In a flame-dried vial, combine the carboxylic acid (1.0 equiv), photocatalyst (1 mol%), and Cs2CO3 (1.5 equiv).

-

Propellane Addition: Add the solution of [1.1.1]propellane (1.5 equiv) and the solvent (DME or DMF).

-

Trapping Agent: If a heteroarylation is desired, add the heteroaryl bromide (1.0 equiv) and a Nickel catalyst (if using dual catalysis). For simple hydroalkylation, a hydrogen atom donor (thiophenol or silane) is added.

-

Irradiation: Degas the solution (sparge with N2). Irradiate with Blue LEDs (450 nm) for 12–24 hours.

-

Mechanism: The photocatalyst generates an alkyl radical from the carboxylic acid (via decarboxylation). This radical attacks the central bond of the propellane, opening it to form a bridgehead BCP radical, which is then trapped.

Synthetic Workflow Visualization

Figure 2: Photoredox workflow for accessing 1,3-disubstituted BCPs from propellane.

Case Studies in Drug Discovery

Case Study 1: The BCP Switch (BMS-708,163)

Challenge: The lead gamma-secretase inhibitor contained a para-fluorophenyl ring.[3] While potent, the molecule suffered from poor aqueous solubility and limited oral bioavailability.[4] Solution: Bristol-Myers Squibb researchers replaced the phenyl ring with a bicyclo[1.1.1]pentane moiety. Outcome:

-

Potency: Maintained (BCP mimics the vector of the phenyl ring).

-

Solubility: Drastically increased (Sp3 character disrupts crystal packing).

-

Permeability: Improved passive permeability.

-

Result: The BCP analog demonstrated a 4-fold increase in oral exposure (AUC) in mouse models compared to the phenyl parent.[3]

Case Study 2: The Oxetane Rush (Alectinib & Repaglinide Analogs)

Challenge: High lipophilicity (LogD > 4) in kinase inhibitors often leads to high metabolic clearance and off-target toxicity. Solution: Replacing gem-dimethyl or isopropyl groups with oxetanes. Outcome:

-

Alectinib: The final drug utilizes a morpholine, but during optimization, oxetane analogs were explored to lower LogP while maintaining the steric bulk required to fill the ribose binding pocket.

-

Repaglinide: In analogs of this antidiabetic agent, replacing the piperidine ring with an oxetane-spirocycle significantly reduced intrinsic clearance (Cl_int) by blocking oxidative metabolism at the carbon adjacent to the nitrogen.

References

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

-

Stepan, A. F., et al. (2012).[5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[3][6] Journal of Medicinal Chemistry. Link[5]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][7][8] Angewandte Chemie International Edition. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link

-

Burkhard, J. A., et al. (2010). Oxetanes in Medicinal Chemistry: Synthesis and Evaluation of Physicochemical Properties. Organic Letters. Link

-

Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling with Sulfinates and Carbocycles. Science. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 8. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of Cyclopropyl-Substituted Fluorophenols: A Technical Guide for Rational Molecular Design

Executive Summary

Cyclopropyl-substituted fluorophenols represent a highly privileged, yet electronically complex, structural motif in modern medicinal chemistry and materials science. The intersection of a phenol core with both a fluorine atom and a cyclopropyl ring creates a unique "push-pull" electronic environment. As an application scientist, understanding the causality behind these electronic interactions is not merely an academic exercise—it is the foundation for rational drug design, specifically in optimizing lipophilic efficiency (LipE), modulating target binding affinity, and enhancing metabolic stability.

This whitepaper dissects the quantum mechanical behavior of this motif, provides self-validating protocols for empirical measurement, and translates these physicochemical properties into actionable insights for drug development professionals.

The Electronic Architecture of the Core Motif

To engineer molecules with precise pharmacokinetic profiles, we must first deconstruct the electronic contributions of each substituent on the aromatic core.

The Cyclopropyl Group: The Walsh Orbital Paradigm

Unlike standard aliphatic chains, the cyclopropyl group possesses a highly strained 60° bond angle, forcing a rehybridization of the carbon atoms. According to the Walsh model, the C-C ring bonds exhibit significant p-character, resembling the

-

Inductive Withdrawal (-I): The increased s-character of the exocyclic C-C and C-H bonds makes the group weakly electronegative compared to standard alkyls, acting as an inductive electron-withdrawing group[2].

-

Resonance Donation (+R): When adjacent to an electron-deficient center or a

-system (like a phenol ring), the Walsh orbitals overlap with the aromatic

The Fluorophenol System: Inductive Pull and Electrostatic Locking

Fluorine is the most electronegative element, exerting a strong inductive pull (-I) that significantly lowers the pKa of the phenol hydroxyl group, increasing its acidity. Density Functional Theory (DFT) studies utilizing the B3LYP/6-311G(d,p) basis set have demonstrated that fluorine's inductive effects strongly correlate with empirical Hammett constants and alter the C-O bond lengths of the phenol[3]. Furthermore, when positioned ortho to the hydroxyl group, fluorine engages in electrostatic locking, dictating the cis/trans conformational landscape of the phenol rotamers and restricting the rotational barrier of the C-O bond[4].

Synergistic Push-Pull Dynamics

When combined, the cyclopropyl and fluoro substituents create a highly tunable system. The fluorination introduces a "Janus-like" polarity to the molecule, enabling unique electrostatic and stacking interactions with biological targets[5]. Simultaneously, the cyclopropyl group's uniquely high C-H bond dissociation energy (106 kcal/mol, compared to 98 kcal/mol for standard propyl groups) drastically improves the molecule's metabolic stability against oxidative clearance, such as degradation by Cytochrome P450 enzymes[6].

Fig 1: Electronic push-pull dynamics in cyclopropyl-substituted fluorophenols.

Quantitative Electronic Properties

To predict the behavior of these molecules, we rely on Hammett constants (

Table 1: Comparative Electronic Parameters of Phenol Substituents

| Substituent | Hammett | Hammett | Inductive Effect ( | C-H BDE (kcal/mol) |

| -H (Reference) | 0.00 | 0.00 | 0.00 | ~113 (Phenyl) |

| -F (Fluoro) | +0.06 | +0.34 | +0.52 | N/A |

| -Cyclopropyl | -0.21 | -0.01 | +0.01 | 106 |

| -n-Propyl | -0.15 | -0.07 | -0.03 | 98 |

Data synthesized from computational and empirical literature[6],[3]. Notice the stark contrast in BDE between cyclopropyl and n-propyl, which is the primary driver for its use in preventing metabolic liability.

Experimental Protocols: A Self-Validating System

As an application scientist, I mandate that all analytical workflows must be self-validating. The following protocols detail how to empirically measure the electronic properties of synthesized cyclopropyl-substituted fluorophenols.

Protocol 1: Spectrophotometric pKa Determination (UV-Vis)

The pKa of the phenol group dictates the molecule's ionization state at physiological pH, directly impacting membrane permeability and target binding.

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

-

Causality: This wide range ensures that both the fully protonated and fully deprotonated asymptotic baselines are captured, which is mathematically required for an accurate Henderson-Hasselbalch regression.

-

-

Analyte Introduction: Dissolve the cyclopropyl-fluorophenol in a cosolvent (e.g., 1% DMSO) and spike into the buffer solutions to a final concentration of 50 µM.

-

Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution.

-

Self-Validation Check (Isosbestic Points): Overlay the spectra and identify the isosbestic point (the wavelength where absorbance remains constant across all pH values).

-

Causality: The presence of a sharp, singular isosbestic point acts as an internal validation mechanism. It confirms that the transition is a strict two-state equilibrium (

) and proves the absence of degradation byproducts or aggregation[3].

-

-

Data Regression: Plot the absorbance at the

of the phenoxide ion against pH and fit to a sigmoidal curve to extract the pKa.

Protocol 2: Computational Profiling of Rotational Barriers (DFT)

To understand the electrostatic locking between the fluorine atom and the hydroxyl group, we utilize quantum chemical calculations.

-

Conformational Search: Generate 3D coordinates for both the cis and trans rotamers of the phenol hydroxyl group relative to the ortho-fluorine atom.

-

Geometry Optimization: Optimize the structures using DFT at the B3LYP/6-311G(d,p) level of theory[3].

-

Causality: This specific basis set includes polarization functions (d,p) which are critical for accurately modeling the electron-rich fluorine lone pairs and the highly strained Walsh orbitals of the cyclopropyl ring.

-

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization energy (

) between the cyclopropyl

Fig 2: Self-validating experimental workflow for physicochemical profiling.

Implications for Drug Development

The integration of a cyclopropyl group onto a fluorophenol scaffold is a masterclass in optimizing Lipophilic Efficiency (LipE). Sound decision-making in drug discovery campaigns relies on maximizing target potency while minimizing lipophilicity (LogP) to avoid off-target toxicity and poor solubility[6].

The cyclopropyl group provides the steric bulk necessary to fill hydrophobic pockets in target receptors, but its unique electronic structure (partial double-bond character) makes it less lipophilic than a corresponding isopropyl or n-propyl group. When paired with the inductive withdrawal of a fluorine atom, the pKa of the phenol is modulated to ensure optimal hydrogen-bond donation at physiological pH. Furthermore, the high C-H bond dissociation energy (106 Kcal/mol) of the cyclopropyl ring effectively shuts down common metabolic liabilities, such as aliphatic hydroxylation by liver microsomes, ensuring a prolonged half-life for the active pharmaceutical ingredient[6].

References

1.[2] Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem. 2.[5] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. 3.[1] Cyclopropyl group. Wikipedia. 4.[6] Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC/NIH. 5.[4] Conformational landscape and inertial defect of methoxyphenol isomers studied by mm-wave spectroscopy and quantum chemistry calculations. ResearchGate. 6.[3] Substituent Effects on the Physical Properties and pKa of Phenol. AFIT/John Wiley & Sons.

Sources

- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. afit.edu [afit.edu]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 6. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyclopropyl-3-fluorophenol PubChem CID and safety data

The following technical guide details the identification, properties, safety protocols, and synthesis of 2-Cyclopropyl-3-fluorophenol , designed for researchers in medicinal chemistry and drug discovery.

Compound Identification & Significance

2-Cyclopropyl-3-fluorophenol is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds. The introduction of the cyclopropyl group adjacent to the phenol hydroxyl and fluorine atom creates a unique steric and electronic environment, often exploited to modulate metabolic stability (blocking the metabolically labile ortho-position) and lipophilicity in drug candidates.

Core Identifiers

| Descriptor | Value |

| Chemical Name | 2-Cyclopropyl-3-fluorophenol |

| CAS Number | 2379918-62-2 |

| PubChem CID | Not currently indexed in primary public build (Search via CAS 2379918-62-2) |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| SMILES | Oc1c(C2CC2)c(F)ccc1 |

| InChI Key | Predicted:[1][2][3]PLLVKKPNIKTJOZ-UHFFFAOYSA-N (Analog based) |

Physicochemical Properties (Experimental & Predicted)

Understanding the physical behavior of this compound is critical for assay development and formulation.

| Property | Value / Prediction | Note |

| Physical State | Liquid or Low-melting Solid | Likely viscous oil at RT due to cyclopropyl disruption of crystal packing. |

| Boiling Point | ~215–220 °C (760 mmHg) | Predicted based on fluorophenol analogs. |

| pKa (Acidic) | ~8.5 – 9.0 | Fluorine at the 3-position increases acidity relative to phenol (pKa 10), but the 2-cyclopropyl group exerts a steric shielding effect. |

| LogP | 2.6 – 2.8 | Cyclopropyl adds significant lipophilicity (+LogP ~1.1 vs. H). |

| Solubility | DMSO, Methanol, DCM | Low water solubility. |

Safety Data & Handling (GHS Standards)

As a fluorinated phenol derivative, this compound poses specific risks regarding corrosivity and acute toxicity.

Hazard Classification (GHS)[4][5]

-

Signal Word: DANGER

-

Hazard Statements:

Precautionary Protocols (P-Codes)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Emergency Response Workflow

Figure 1: Emergency response decision tree for 2-Cyclopropyl-3-fluorophenol exposure.

Synthesis & Reactivity

The synthesis of 2-Cyclopropyl-3-fluorophenol is non-trivial due to the specific 1,2,3-substitution pattern. Direct bromination of 3-fluorophenol typically yields the 4-bromo isomer (para to OH). Therefore, a Directed Ortho Metalation (DoM) strategy is the most reliable high-purity route.

Recommended Synthetic Pathway (DoM Strategy)

This protocol utilizes the synergistic directing effects of the oxygen and fluorine atoms to install the cyclopropyl group at the sterically crowded 2-position.

-

Protection: Convert 3-fluorophenol to a MOM-ether or Carbamate (Directing Group).

-

Lithiation: Treat with n-BuLi or sec-BuLi. The proton at C2 is the most acidic (between two electronegative atoms, O and F).[5]

-

Electrophile Trapping: Quench with Iodine (

) to form the 2-iodo species. -

Suzuki Coupling: React the 2-iodo intermediate with Cyclopropylboronic acid.

-

Deprotection: Acidic hydrolysis to yield the free phenol.

Reaction Workflow Diagram

Figure 2: Directed Ortho Metalation (DoM) route for regioselective synthesis.

Experimental Protocol: Suzuki Coupling Step

Context: Coupling of 2-bromo-3-fluorophenol (or protected equivalent) with cyclopropylboronic acid.

Reagents:

-

Substrate: 1.0 eq (e.g., 2-Bromo-3-fluorophenol)

-

Cyclopropylboronic acid: 1.5 eq

-

Base: K₃PO₄ (3.0 eq)[5]

-

Solvent: Toluene/Water (10:1)[5]

Procedure:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[5] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LCMS (Target Mass: 152.17 [M+H]⁺ or [M-H]⁻ depending on ionization).[5]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[6] Dry over Na₂SO₄.[6]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will likely elute later than non-polar impurities due to the phenolic OH (unless protected).

References

-

PubChem Compound Summary (Analog): 3-Cyclopropyl-2-fluorophenol (CID 91141739). National Center for Biotechnology Information. Link[5]

-

CAS Registry: CAS 2379918-62-2 Entry. Chemical Abstracts Service. (Verified via vendor catalogs: BLD Pharm, Ambeed).[5]

-

Synthetic Methodology: Snieckus, V. Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990.[5] Link[5]

- Cyclopropyl Coupling:Charette, A. B. et al. Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acids. Journal of Organic Chemistry.

Sources

- 1. 2-cyano-3-cyclopropyl-3-hydroxy-N-(3'-methyl-4'-(trifluoromethyl)phenyl)propenamide | C15H13F3N2O2 | CID 54720865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norcyclobenzaprine | C19H19N | CID 9918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Cyclopropylphenol | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Lipophilicity (LogP) Profiling of 2-Cyclopropyl-3-fluorophenol

Executive Summary

2-Cyclopropyl-3-fluorophenol represents a high-value pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) and oncology targets. Its structural uniqueness lies in the juxtaposition of a lipophilic, sterically demanding cyclopropyl group at the ortho position and an electron-withdrawing fluorine atom at the meta position relative to the phenolic hydroxyl.

This specific substitution pattern creates a "Goldilocks" physicochemical profile:

-

Lipophilicity Modulation: The cyclopropyl moiety significantly boosts LogP without the metabolic liability of a standard propyl chain.

-

Electronic Tuning: The 3-fluorine atom modulates the pKa of the phenol, influencing permeability and target residence time.

-

Conformational Locking: The steric bulk of the ortho-cyclopropyl group restricts the rotational freedom of the hydroxyl group, potentially pre-organizing the molecule for receptor binding.

This guide provides a definitive analysis of the lipophilicity (LogP/LogD) of 2-Cyclopropyl-3-fluorophenol, synthesizing theoretical calculations with rigorous experimental protocols.

Molecular Architecture & Physicochemical Profile

To understand the lipophilicity of this molecule, we must deconstruct its contributions using Structure-Activity Relationship (SAR) principles.

Fragment-Based LogP Calculation (Theoretical)

In the absence of a specific experimental value in the public domain, we utilize the Hansch-Fujita substituent constant method to derive a high-confidence theoretical LogP.

-

Base Scaffold: Phenol (

) -

Substituent 1: Cyclopropyl group (at C2). The Hansch

value for a cyclopropyl group is approximately +1.14 .[1] This is lower than an isopropyl group (+1.53) but significantly higher than a methyl group (+0.56), offering a balance of bulk and lipophilicity. -

Substituent 2: Fluorine atom (at C3). The aromatic fluorine

value is approximately +0.14 . While fluorine is electronegative, it is also highly lipophilic due to its low polarizability and weak solvation in water. -

Electronic/Steric Corrections: Ortho-substitution can shield the hydrophilic -OH group, potentially increasing the apparent LogP slightly (+0.1 to +0.2 correction factor).

Calculated LogP (

pKa and LogD (pH-Dependent Lipophilicity)

The lipophilicity of phenols is pH-dependent.

-

Electronic Effect: The 3-F atom (meta) is electron-withdrawing (inductive effect, -I), which stabilizes the phenoxide anion, lowering the pKa relative to phenol (9.95).

-

Steric Effect: The 2-cyclopropyl group (ortho) provides steric bulk that destabilizes the solvation shell of the phenoxide ion, potentially raising the pKa.

-

Net Result: These effects likely offset, resulting in a pKa

9.5.

At physiological pH (7.4), the molecule remains >99% neutral. Therefore:

Visualization: Structure-Property Relationships

The following diagram illustrates the interplay between the structural motifs of 2-Cyclopropyl-3-fluorophenol and its physicochemical properties.

Figure 1: Component-based analysis of physicochemical properties contributing to the overall lipophilic profile.

Experimental Protocols for LogP Determination

For drug development, theoretical values must be validated. Below are the two industry-standard protocols for determining the LogP of 2-Cyclopropyl-3-fluorophenol.

Gold Standard: Shake-Flask Method (OECD 107)

This method measures the equilibrium distribution of the compound between n-octanol and water.

Reagents:

-

n-Octanol (HPLC Grade, pre-saturated with water).

-

Phosphate Buffer (pH 7.4, pre-saturated with octanol).

Protocol:

-

Preparation: Dissolve 1 mg of test compound in 10 mL of pre-saturated n-octanol.

-

Equilibration: Mix the octanol stock with an equal volume of pre-saturated buffer in a glass vial.

-

Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

-

Quantification:

-

Remove aliquots from both the octanol (upper) and aqueous (lower) phases.

-

Analyze concentration using UV-Vis spectrophotometry (

nm) or HPLC-UV.

-

-

Calculation:

High-Throughput: RP-HPLC Method (OECD 117)

This method correlates retention time on a hydrophobic column with LogP, using reference standards. It is faster and requires less sample.

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Methanol/Water (isocratic, varying ratios e.g., 60:40).

-

Standards: A set of phenols with known LogP (e.g., Phenol, 4-Chlorophenol, 2,4-Dichlorophenol).

Protocol:

-

Calibration: Inject the reference standards and record their capacity factors (

). -

Curve Generation: Plot

vs. known LogP of standards to generate a linear regression equation. -

Measurement: Inject 2-Cyclopropyl-3-fluorophenol under identical conditions.

-

Derivation: Calculate the LogP using the regression equation and the measured

of the analyte.

Medicinal Chemistry Implications[3][5][6][7][8]

Bioavailability & BBB Permeability

With a projected LogP of 2.74 , 2-Cyclopropyl-3-fluorophenol falls into the ideal range for passive diffusion.

-

Oral Absorption: High. Compounds with LogP 2–3 are typically well-absorbed in the GI tract.

-

BBB Penetration: Excellent.[5] The cyclopropyl group adds lipophilicity without the high rotatable bond count of a propyl chain, minimizing entropic penalties upon binding.

Metabolic Stability

The cyclopropyl group is often used as a "metabolic hardener" compared to isopropyl or n-propyl groups.

-

CYP450 Interaction: While alkyl chains are prone to rapid hydroxylation, the cyclopropyl ring is more resistant due to the high bond dissociation energy of its C-H bonds (approx 106 kcal/mol vs 98 kcal/mol for secondary alkyls).

-

Fluorine Blockade: The 3-fluoro substituent blocks the metabolic "soft spot" on the phenyl ring, preventing aromatic hydroxylation at that position.

Data Summary Table

| Property | Value (Est.) | Rationale/Method |

| LogP | 2.74 | Hansch Fragment Summation |

| LogD (pH 7.4) | 2.74 | pKa > 7.4 (Neutral species dominates) |

| pKa | ~9.5 | 3-F (-I effect) vs 2-Cyclopropyl (Steric) |

| Mol. Weight | 152.17 | |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 2 | -OH, -F |

| Rotatable Bonds | 1 | Bond between Phenyl and Cyclopropyl |

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link (Comparative analysis of cyclopropyl vs oxetanyl lipophilicity).

-

Talele, T. T. (2016).[6] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link (Comprehensive review of cyclopropyl properties in drugs).

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link (Analysis of fluorine's effect on lipophilicity and pKa).

Sources

- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2676869-45-5|5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-2-ol|BLD Pharm [bldpharm.com]

- 3. 2-环丙基-3-氟苯酚 | 2-Cyclopropyl-3-fluorophenol | 2379918-62-2 - 乐研试剂 [leyan.com]

- 4. 1887175-94-1|3-Cyclopropyl-4-fluorophenol|BLD Pharm [bldpharm.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. semanticscholar.org [semanticscholar.org]

Metabolic Stability of Cyclopropyl vs. Isopropyl Phenols

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Designers

Executive Summary

In lead optimization, the isopropyl group is a notorious metabolic "soft spot," particularly when attached to electron-rich aromatic systems like phenols. Its tertiary benzylic carbon possesses a weak C–H bond (~89–96 kcal/mol), making it a prime target for Cytochrome P450 (CYP)-mediated hydroxylation.

The cyclopropyl group serves as a high-value bioisostere.[1] Despite similar steric bulk and lipophilicity, it offers superior metabolic stability.[2][3] This resistance is driven by "banana bond" physics : the cyclopropyl C–H bonds possess significant

This guide details the mechanistic divergence, provides quantitative comparisons, and outlines the experimental protocols required to validate this substitution in your drug discovery pipeline.

Part 1: Mechanistic Basis of Metabolic Divergence

The differential stability between isopropyl and cyclopropyl phenols is not merely steric; it is fundamentally electronic and quantum mechanical.

The Benzylic C–H Abstraction Barrier

The primary mechanism of Phase I oxidative metabolism for alkyl-phenols is Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species of CYP450 (Compound I).

-

Isopropyl Phenols (The Liability): The central carbon is

hybridized. When attached to a phenol, the resulting radical is stabilized by both the tertiary substitution and resonance delocalization into the phenolic ring.-

Mechanism: Radical Rebound.

-

Outcome: Rapid formation of a tertiary alcohol, often followed by dehydration or further oxidation.

-

BDE: ~89–92 kcal/mol (Benzylic/Tertiary).

-

-

Cyclopropyl Phenols (The Shield): The cyclopropyl ring suffers from significant angle strain (60° vs. 109.5°). To compensate, the C–C bonds utilize orbitals with high

-character (banana bonds), forcing the C–H bonds to utilize orbitals with high

Visualization: CYP450 Catalytic Divergence

The following diagram illustrates the kinetic bifurcation point where isopropyl fails and cyclopropyl survives.

Figure 1: Kinetic bifurcation in CYP450 metabolism. The high C–H BDE of the cyclopropyl group creates a kinetic barrier that prevents the formation of the carbon-centered radical.

Part 2: Comparative Metabolic Pathways

While cyclopropyl groups block direct hydroxylation, they are not metabolically inert. Understanding the alternative pathways is critical for safety profiling.

Pathway Comparison Table

| Feature | Isopropyl Phenol | Cyclopropyl Phenol |

| Primary Phase I Route | Benzylic Hydroxylation (Major) | Ring Intact (Major); Phenyl Hydroxylation (Minor) |

| Secondary Phase I Route | Dealkylation (if ether) | Ring Opening (Rare, isoform specific) |

| Rate Limiting Step | C–H Bond Breaking (Fast) | C–H Bond Breaking (Very Slow) |

| Reactive Metabolites | Quinone Methides (via dehydration) | Ring-opened aldehydes (if radical forms) |

| Phase II Liability | Direct Glucuronidation of Phenol | Direct Glucuronidation of Phenol |

| LogP (Lipophilicity) | Higher (~ +0.4 vs cPr) | Lower (Reduces non-specific binding) |

The "Suicide Substrate" Risk (Caveat)

While cyclopropyl phenols are generally stable, cyclopropyl-amines are known mechanism-based inhibitors (MBIs) of CYPs. They form radical intermediates that open the ring and covalently bind to the heme iron.

-

Note for Phenols: This risk is significantly lower in cyclopropyl phenols because the oxygen atom does not stabilize the radical cation as effectively as nitrogen, and the high BDE prevents the initial radical formation. However, screening for Time-Dependent Inhibition (TDI) is mandatory.

Part 3: Case Studies & Quantitative Data

Betaxolol (Cyclopropyl) vs. Metoprolol (Isopropyl)

A classic example in the

-

Metoprolol: Contains an isopropyl group.

-

Half-life: ~3–4 hours.

-

Clearance: High (Extensive CYP2D6 metabolism).

-

-

Betaxolol: Contains a cyclopropyl-methyl group.[5]

-

Half-life: ~14–22 hours.

-

Clearance: Low (Significant renal elimination of unchanged drug).

-

Hypothetical Data: Phenolic Lead Optimization

Data derived from generalized SAR trends in lead optimization (e.g., Propofol analogs).

| Compound ID | R-Group | Primary Metabolite | ||

| Cmpd-A | Isopropyl | 45.2 | 12 | 1-Hydroxy-isopropyl |

| Cmpd-B | Cyclopropyl | 8.4 | >60 | Parent / O-Glucuronide |

| Cmpd-C | t-Butyl | 15.1 | 35 | Phenyl-hydroxylation |

Interpretation: Replacing isopropyl (Cmpd-A) with cyclopropyl (Cmpd-B) reduced intrinsic clearance by >5-fold. The metabolic "soft spot" was effectively sealed, shifting clearance to Phase II conjugation (Glucuronidation) or renal excretion.

Part 4: Experimental Protocols

To validate this substitution in your specific series, use the following self-validating workflow.

In Vitro Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Controls: Verapamil (High clearance), Warfarin (Low clearance).

Protocol:

-

Pre-incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 365 µL phosphate buffer (pH 7.4). Add 5 µL test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: LC-MS/MS (MRM mode). Monitor depletion of parent ion.

Calculation:

Metabolite Identification (MetID) Workflow

If the cyclopropyl analog shows degradation, you must confirm it is not ring opening.

-

High-Res Mass Spec: Use Q-TOF or Orbitrap.

-

Mass Defect Filtering:

-

Hydroxylation: +15.9949 Da.

-

Ring Opening: Same mass as parent (isomerization) or +18 Da (hydration of opened ring).

-

-

Diagnostic Ions: Look for the loss of the cyclopropyl ring (-41 Da) vs. loss of isopropyl (-43 Da).

Part 5: Strategic Implementation in Drug Design

When to Swap?

Use the decision tree below to determine if a Cyclopropyl switch is appropriate for your phenolic lead.

Figure 2: Decision matrix for Isopropyl-to-Cyclopropyl bioisosteric replacement.

Synthesis Note

While isopropyl groups are easily installed via Friedel-Crafts alkylation or reductive amination, cyclopropyl groups often require:

-

Suzuki-Miyaura Coupling: Using Cyclopropylboronic acid + Aryl Bromide.

-

Simmons-Smith Reaction: Cyclopropanation of an olefin (if building from scratch).

-

Photoredox Catalysis: Modern Minisci-type reactions for direct C-H functionalization.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5][6] Journal of Medicinal Chemistry. Source:

-

Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3] Beilstein Journal of Organic Chemistry. Source:

-

Kass, S. R., et al. (2013).[7] Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene. Journal of Organic Chemistry. (Provides BDE data for cyclopropyl systems). Source:

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Standard text on Bioisosteres). Source:

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Source:

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Cyclopropyl Fluorophenols

Executive Summary

The incorporation of cyclopropyl and fluorophenol motifs is a highly validated strategy in modern medicinal chemistry, frequently utilized to enhance metabolic stability, modulate pKa, and improve the target binding affinity of active pharmaceutical ingredients (APIs)[1]. However, the synthesis of cyclopropyl fluorophenols via the Suzuki-Miyaura cross-coupling (SMC) reaction presents unique mechanistic challenges. The sp³-hybridized nature of cyclopropyl boron species makes them prone to protodeboronation, while the acidic phenolic proton and the electron-withdrawing fluorine atom drastically alter the electronic landscape of the electrophile[2].

This application note provides an in-depth, self-validating guide to the optimal catalytic conditions, ligand selection, and experimental protocols required to successfully couple cyclopropylboronic acids (or trifluoroborates) with halogenated fluorophenols.

Mechanistic Rationale & Substrate Dynamics (E-E-A-T)

To achieve high yields in sp²-sp³ couplings involving unprotected fluorophenols, the selection of the catalytic system must be driven by the specific electronic and steric demands of the substrates.

The Role of the Fluorine Atom

Fluorine exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thereby accelerating the oxidative addition of the Pd(0) catalyst into the C-Br or C-OTf bond[2]. However, this same electronic depletion can slow down the subsequent transmetalation step.

Managing the Acidic Phenol

The presence of the fluorine atom increases the acidity of the ortho/para phenolic -OH (lowering the pKa to ~8.5–9.0). Under basic SMC conditions, the phenol is deprotonated to form a phenoxide.

-

Causality in Base Selection: We employ 2.5 to 3.0 equivalents of a strong, non-nucleophilic base like

. One equivalent is consumed immediately to form the phenoxide, while the remaining equivalents are required to form the reactive "ate" complex with the boronic acid[3].

Overcoming sp³-sp² Reductive Elimination

The reductive elimination of an sp³-hybridized cyclopropyl group and an sp²-hybridized aryl group is notoriously slow, often leading to competitive

-

Causality in Ligand Selection: We utilize bulky, electron-rich phosphine ligands such as

(tricyclohexylphosphine tetrafluoroborate) or RuPhos. The extreme steric bulk of these ligands forces the cyclopropyl and fluorophenoxide moieties into close proximity on the Pd(II) center, drastically lowering the activation energy required for reductive elimination[3],[4].

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for cyclopropyl fluorophenols.

Quantitative Data & Substrate Scope

The following table summarizes validated reaction parameters for various cyclopropyl fluorophenol syntheses, comparing direct halide coupling[3] against mesylate/triflate activation[4].

| Substrate (Electrophile) | Boron Reagent | Catalyst / Ligand | Base / Solvent | Temp / Time | Expected Yield |

| 4-Bromo-3-fluorophenol | Cyclopropylboronic acid (1.2 eq) | 110 °C / 16 h | 85–90% | ||

| 5-Bromo-2-fluorophenol | Cyclopropylboronic acid (1.5 eq) | 90 °C / 12 h | 75–82% | ||

| 4-Fluoro-3-hydroxyphenyl mesylate | Pot. cyclopropyltrifluoroborate (1.5 eq) | 80 °C / 24 h | 88–94% |

Experimental Methodologies

Protocol A: Direct Coupling of Bromo-Fluorophenols

This protocol utilizes an unprotected bromo-fluorophenol and cyclopropylboronic acid. The biphasic Toluene/Water system is critical as it dissolves the non-polar organic components while solubilizing the inorganic base to facilitate interfacial transmetalation[3].

Reagents:

-

Bromo-fluorophenol (1.0 equiv, 10 mmol)

-

Cyclopropylboronic acid (1.2 equiv, 12 mmol)

- (0.05 equiv, 5 mol%)

- (0.10 equiv, 10 mol%)

- (2.5 equiv, 25 mmol)

-

Toluene / Deionized

(10:1 v/v, 0.2 M final concentration)

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried Schlenk flask with the bromo-fluorophenol, cyclopropylboronic acid,

, -

Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen (

). Repeat this cycle three times. -

Solvent Addition: Add the Toluene and

via syringe. Critical Step: The solvents must be sparged with -

Thermal Activation: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface. Heat for 1-16 hours.

-

Reaction Monitoring: Monitor the reaction via LC-MS. The product will appear predominantly as the

ion in negative ESI mode due to the acidic fluorophenol moiety. -

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous

. Note: Avoid strong acids (like concentrated HCl) during workup to prevent potential ring-opening of the cyclopropyl group. -

Purification: Separate the organic layer, dry over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling process.

Protocol B: Coupling via Phenol Mesylates/Triflates

When the halogen is required for downstream chemistry, the phenol itself can be functionalized into a mesylate or triflate and cross-coupled using Potassium Cyclopropyltrifluoroborate[4]. The trifluoroborate salt acts as a "slow-release" reservoir for the active boronic acid, preventing rapid protodeboronation.

Key Deviations from Protocol A:

-

Use RuPhos (10 mol%) instead of

. RuPhos is highly specialized for activating C-O electrophiles. -

Lower the temperature to 80 °C.

-

Use Cyclopentyl methyl ether (CPME) as a greener, peroxide-resistant alternative to dioxane or THF.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers must treat the reaction as a self-validating system. Observe the physical and analytical outputs to diagnose failures:

-

Failure Mode 1: Complete consumption of Boronic Acid, but Starting Halide remains.

-

Diagnosis: Protodeboronation of the cyclopropylboronic acid has outpaced transmetalation.

-

Validation/Fix: Spike the reaction with an additional 0.5 equiv of boronic acid. If conversion resumes, protodeboronation is the culprit. In future runs, switch to Protocol B (using Potassium Cyclopropyltrifluoroborate) or lower the reaction temperature to 90 °C.

-

-

Failure Mode 2: Rapid formation of "Pd Black" (Catalyst Precipitation).

-

Diagnosis: The

ligand has been oxidized, leaving the Pd(0) center uncoordinated and prone to aggregation. -

Validation/Fix: This indicates a failure in the degassing protocol. Ensure solvents are thoroughly sparged and the Schlenk line vacuum achieves < 0.1 mbar during the pump/purge cycles.

-

-

Failure Mode 3: Low Yield with Intact Starting Materials.

-

Diagnosis: The base is insufficient to deprotonate the fluorophenol and activate the boron species.

-

Validation/Fix: Verify the pKa of your specific fluorophenol isomer. If highly acidic, increase

loading to 3.0–3.5 equivalents.

-

References

-

WDR5-MYC inhibitors (General Procedure M for Suzuki Coupling—Cyclopropylboronic Acid). Justia Patents. Available at: [Link][3]

-

Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate . National Center for Biotechnology Information (PMC). Available at:[Link][4]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at:[Link][2]

Sources

- 1. 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 1071842-61-9 | Benchchem [benchchem.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

Precision Cyclopropanation of Fluorinated Styrenes: Reagent Selection and Protocol Optimization

Abstract

The incorporation of fluorine into cyclopropyl scaffolds creates rigid, metabolically stable bioisosteres critical for modern drug discovery. However, the cyclopropanation of fluorinated styrenes presents a distinct electronic challenge. The presence of fluorine—whether on the aromatic ring or the vinyl group—significantly lowers the energy of the alkene's HOMO, rendering it less nucleophilic toward electrophilic carbenoids. This guide delineates the optimal reagent classes (Rh(II) vs. Zn) for these deactivated systems, providing self-validating protocols to overcome electronic mismatching and ensure high yields.

Part 1: Strategic Reagent Selection

The "Fluorine Effect" on Reactivity

Standard cyclopropanation reagents (e.g., Simmons-Smith, Rh-carbenoids) are electrophilic. They rely on the alkene acting as a nucleophile.

-

Ring-Fluorinated Styrenes (e.g., 4-fluorostyrene): Mild deactivation. Standard reagents work but require optimization (higher temperature/catalyst loading).

-

Vinyl-Fluorinated Styrenes (e.g.,

-fluorostyrene): Severe deactivation and steric perturbation. Requires highly active catalysts (Rh(II) perfluorobutyrates) or specific directing groups. -

Perfluorinated Styrenes (e.g., pentafluorostyrene): Behaves like an electron-deficient Michael acceptor. Often requires nucleophilic cyclopropanation (e.g., sulfur ylides) or aggressive Simmons-Smith modifications.

Decision Matrix: Reagent vs. Substrate

Figure 1: Decision tree for selecting the optimal cyclopropanation reagent based on the electronic nature of the fluorinated styrene substrate.

Part 2: Detailed Experimental Protocols

Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation

Best for:

Materials

-

Substrate:

-Fluorostyrene (1.0 equiv). -

Reagent: Ethyl diazoacetate (EDA) (1.2–1.5 equiv). Commercially available as solution in toluene.

-

Catalyst:

(Bis(rhodium( -

Solvent:

-Trifluorotoluene (PhCF

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve